Ermanin

Description

Ermanin has been reported in Nothofagus nervosa, Excoecaria acerifolia, and other organisms with data available.

from Tanacetum microphyllum; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

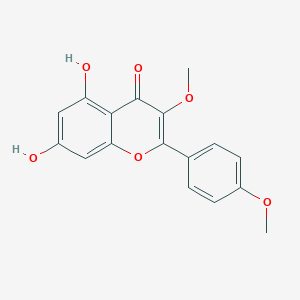

5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJVIFSIXKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174986 | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20869-95-8 | |

| Record name | Ermanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ermanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dimethoxychrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERMANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850D90YJN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ermanin: A Technical Guide to its Biological Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ermanin, a bioactive O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary biological sources of this compound and details the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidation of current knowledge to facilitate further investigation and application of this promising natural compound.

Biological Sources of this compound

This compound has been identified and isolated from a select number of biological sources, primarily within the plant kingdom and in bee products. The principal sources documented in scientific literature are detailed in Table 1.

Table 1: Primary Biological Sources of this compound

| Biological Source | Family | Part(s) Used | Reference(s) |

| Tanacetum microphyllum | Asteraceae | Aerial parts | [1][2] |

| Bee Propolis (Bee Glue) | - | Resin | [3] |

| Nothofagus nervosa | Nothofagaceae | Not specified | [4] |

| Excoecaria acerifolia | Euphorbiaceae | Not specified | [4] |

Among these sources, Tanacetum microphyllum is the most frequently cited and well-documented plant for the isolation of this compound.[1][2] Bee propolis also stands out as a significant, albeit more chemically complex, source of this flavonol.[3]

Isolation and Purification of this compound from Tanacetum microphyllum

The isolation of this compound from Tanacetum microphyllum typically involves a multi-step process encompassing extraction and chromatographic purification. While specific yields and purities can vary based on the precise conditions and scale of the operation, the following protocol outlines a standard methodology derived from available literature.

Experimental Protocol: Isolation from Tanacetum microphyllum

This protocol is based on the established methods for isolating flavonoids from plant materials, specifically adapted for this compound from Tanacetum microphyllum.

2.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Tanacetum microphyllum

-

Dichloromethane (CH2Cl2), analytical grade

-

Methanol (MeOH), analytical grade

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard analytical equipment (rotary evaporator, chromatography columns, glassware, etc.)

2.1.2. Extraction Procedure

-

Maceration: The dried and powdered aerial parts of Tanacetum microphyllum are macerated with dichloromethane (CH2Cl2) at room temperature for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

2.1.3. Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude dichloromethane extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent gradient for flavonoid separation is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being incrementally increased. Other solvent systems, such as chloroform-methanol, may also be employed.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring by Thin-Layer Chromatography (TLC): The composition of each fraction is monitored by TLC. The TLC plates are typically visualized under UV light (254 nm and 366 nm) and by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing this compound.

-

Isolation of this compound: Fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis, are combined and the solvent is evaporated to yield purified this compound.

2.1.4. Purity Assessment

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Quantitative data regarding the yield and purity of this compound from Tanacetum microphyllum is not extensively reported in the readily available literature. The yield is dependent on various factors, including the geographical origin of the plant material, harvesting time, and the efficiency of the extraction and purification processes. Researchers undertaking this isolation should expect to perform optimization studies to maximize yield and purity.

Experimental Workflows and Signaling Pathways

General Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation of this compound from a plant source, such as Tanacetum microphyllum.

Caption: General workflow for the isolation of this compound.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Flavonoids, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways. Based on the established mechanisms of similar flavonoids, a postulated signaling pathway for this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors (e.g., TLR4), initiating downstream signaling cascades. This leads to the activation of the MAPK pathway and the IKK complex. The MAPK pathway results in the activation of the transcription factor AP-1, while the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Both AP-1 and NF-κB then promote the transcription of pro-inflammatory genes. This compound is postulated to inhibit the activation of both the MAPK cascade and the IKK complex, thereby suppressing the inflammatory response.

Conclusion

This compound is a promising natural flavonol with documented biological sources, primarily Tanacetum microphyllum and bee propolis. This guide has provided a foundational protocol for its isolation and purification, alongside a postulated mechanism for its anti-inflammatory activity. Further research is warranted to optimize isolation protocols, quantify yields from various sources, and definitively elucidate the molecular mechanisms underlying its therapeutic potential. This information is critical for advancing the development of this compound-based pharmaceuticals and nutraceuticals.

References

Ermanin (CAS No. 20869-95-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ermanin (5,7-Dihydroxy-3,4'-dimethoxyflavone) is a natural O-methylated flavonol identified with the CAS number 20869-95-8.[1][2] Isolated from various plant species, including Tanacetum microphyllum and bee glue, this compound has demonstrated a compelling profile of diverse biological activities.[1][2][3] These include significant anti-inflammatory, antiviral, and pro-melanogenic properties.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays are provided, and its roles in cellular signaling pathways are visually represented to support further research and drug development initiatives.

Physicochemical Properties

This compound is a flavonoid characterized by a dihydroxy and dimethoxy substitution pattern on the flavone backbone.[4] Its core physicochemical properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 20869-95-8 | [1][2][5][6] |

| Molecular Formula | C₁₇H₁₄O₆ | [1][6] |

| Molecular Weight | 314.29 g/mol | [4][7] |

| IUPAC Name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | [4] |

| Appearance | Yellow powder | [5][8] |

| Melting Point | 233-240 °C | [6] |

| Boiling Point | 552.00 °C (estimated) | [9] |

| Purity | ≥98% | [1][5] |

| Solubility | DMSO: 15-100 mg/mL, DMF: 20 mg/mL | [1][3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with notable activity in inflammation modulation, viral replication inhibition, and melanogenesis induction. A summary of its key quantitative biological data is presented below.

| Biological Activity | Assay System | Key Parameter | Value | Source |

| Anti-Inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (iNOS inhibition) | 6.7 µM | [1] |

| LPS-stimulated RAW 264.7 macrophages | IC₅₀ (COX-2 inhibition) | 1.68 µM | [1] | |

| Antiviral | Poliovirus type 1 in Vero cells | ED₉₉ (Effective Dose) | 5 µg/mL | [1] |

| Pro-melanogenic | B16/F10 mouse melanoma cells | Effective Concentration | 8 and 16 µM | [1] |

| Zebrafish larvae | Effective Concentration | 8 and 16 µM | [1] | |

| Anti-platelet Aggregation | Human platelet-rich plasma | Activity Reported | - | [3][10] |

| Anti-tuberculosis | Mycobacterium tuberculosis assays | Activity Reported | - | [3][11] |

| Anti-HIV-1 | HIV-1 assays | Potential Activity Reported | - | [3][5] |

Mechanism of Action and Signaling Pathways

This compound's biological effects are underpinned by its interaction with key cellular signaling pathways. Its anti-inflammatory action is primarily mediated through the suppression of the NF-κB and MAPK pathways, while its pro-melanogenic effects are linked to the modulation of cellular redox homeostasis.

Anti-Inflammatory Pathway

In macrophages, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that include Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[12][13][14] This leads to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] this compound exerts its anti-inflammatory effects by inhibiting these pathways, thereby reducing the expression of iNOS and COX-2 and the subsequent production of nitric oxide (NO) and prostaglandins.[1][3][10]

Caption: this compound inhibits LPS-induced inflammatory pathways.

Pro-melanogenic Pathway

This compound induces melanogenesis in B16/F10 melanoma cells and zebrafish larvae.[1] This effect is critically linked to its ability to disrupt glutathione redox homeostasis. This compound increases intracellular reactive oxygen species (ROS) and concurrently depletes levels of glutathione (GSH), a key cellular antioxidant.[1] This pro-oxidant shift is believed to act as a signaling trigger that upregulates the melanogenesis cascade, leading to increased melanin production.[16]

Caption: this compound induces melanogenesis via redox imbalance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key assays used to characterize this compound's biological activities.

Protocol: iNOS and COX-2 Inhibition Assay in RAW 264.7 Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.[7][9]

Caption: Experimental workflow for anti-inflammatory assays.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and incubated for 12-24 hours to allow for adherence.[9]

-

Treatment: The culture medium is replaced with fresh serum-free medium. Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[9]

-

Nitric Oxide (NO) Measurement: After incubation, the culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.[9] A standard curve using sodium nitrite is generated to quantify the results.

-

Western Blot Analysis: Cells are washed with cold PBS and lysed with RIPA buffer.[4] Protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 25 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., α-tubulin or β-actin).[7][11] The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol: Antiviral Plaque Reduction Assay in Vero Cells

This protocol describes a standard method to evaluate the antiviral activity of this compound against poliovirus by quantifying the reduction in viral plaque formation.[17][18]

Methodology:

-

Cell Culture: Confluent monolayers of Vero (African green monkey kidney) cells are prepared in 6-well plates.

-

Virus Inoculation: The growth medium is removed, and the cell monolayers are washed with PBS. They are then infected with a known titer of poliovirus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, the virus inoculum is removed. The cells are washed and overlaid with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.5% agarose) containing various concentrations of this compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, until viral plaques are visible in the virus control wells.

-

Plaque Visualization and Counting: The cells are fixed with a solution like 10% formalin and stained with a crystal violet solution. The semi-solid overlay is carefully removed, and the plaques (clear zones where cells have been lysed) are counted.

-

Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound relative to the virus control. The ED₉₉ (the concentration that inhibits 99% of plaque formation) can be determined from the dose-response curve.[1]

Protocol: Melanogenesis Assay in B16/F10 Melanoma Cells

This protocol outlines the procedure to measure the effect of this compound on melanin production and tyrosinase activity in B16/F10 murine melanoma cells.[2][4]

Methodology:

-

Cell Culture: B16/F10 cells are seeded in 6-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[2]

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 8 and 16 µM). A positive control such as α-melanocyte-stimulating hormone (α-MSH) can be used.[4] The cells are incubated for an additional 72 hours.

-

Melanin Content Measurement:

-

After incubation, cells are washed with PBS and harvested.

-

The cell pellet is dissolved in 1N NaOH containing 10% DMSO by heating at 70-100°C for 1-2 hours.[2][8]

-

The absorbance of the resulting solution is measured at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of a parallel sample, determined by a BCA assay.

-

-

Cellular Tyrosinase Activity Assay:

-

Cells are treated as described above, washed, and lysed in a phosphate buffer containing 1% Triton X-100.

-

The lysate is clarified by centrifugation.

-

The supernatant (containing cellular enzymes) is mixed with L-DOPA (L-3,4-dihydroxyphenylalanine) solution in a 96-well plate.

-

The rate of L-dopachrome formation is monitored by measuring the change in absorbance at 475 nm over time.[8] Tyrosinase activity is expressed as a percentage of the untreated control.

-

Conclusion and Future Directions

This compound is a promising natural flavonoid with a well-defined chemical structure and multifaceted biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and MAPK pathways, and its unique pro-melanogenic activity, driven by the induction of a pro-oxidant state, highlight its potential for therapeutic applications in inflammatory disorders and pigmentation-related conditions. Further research is warranted to fully elucidate the specific molecular targets of this compound, explore its efficacy and safety in in vivo models, and investigate its potential in other reported areas of activity, such as its anti-tuberculosis and anti-platelet aggregation effects. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists aiming to advance the study of this compelling natural product.

References

- 1. Isolation of two flavonoids from Tanacetum microphyllum as PMA-induced ear edema inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of poliovirus type 1 infection by iron-, manganese- and zinc-saturated lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morin suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Transformation and Tumorigenicity Testing of Simian Cell Lines and Evaluation of Poliovirus Replication | PLOS One [journals.plos.org]

Ermanin: A Technical Guide for Scientific Professionals

Introduction

Ermanin is an O-methylated flavonol, a type of flavonoid compound found in various natural sources, including bee glue and plants like Tanacetum microphyllum.[1] As a member of the flavonoid class, this compound has garnered significant interest within the research community for its diverse range of biological activities. These activities, which include anti-inflammatory, pro-oxidant, antiviral, and melanogenic properties, position this compound as a compound of interest for further investigation in drug development and cellular biology. This guide provides a comprehensive overview of this compound's chemical properties, biological functions, and associated experimental methodologies.

IUPAC Name and Synonyms

The standardized nomenclature and various synonyms for this compound are crucial for accurate identification in research and literature.

| Identifier Type | Identifier |

| Systematic IUPAC Name | 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[2] |

| Common Name | This compound |

| Synonyms | 5,7-Dihydroxy-3,4′-dimethoxyflavone[1][3], Kaempferol 3,4′-di-O-methyl ether[1][3], 3,4'-Dimethoxychrysin[2], NSC-31882[3], 3,4'-dimethylkaempferol[1] |

| CAS Number | 20869-95-8[2] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below, offering essential data for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆[3] |

| Molecular Weight | 314.29 g/mol [1][3] |

| Appearance | Yellow powder |

| XlogP | 2.5[4] |

| Hydrogen Bond Donors | 2[4] |

| Hydrogen Bond Acceptors | 6[4] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC[3] |

| InChI Key | RJCJVIFSIXKSAH-UHFFFAOYSA-N[3] |

Biological and Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, making it a versatile molecule for pharmacological research. The following table summarizes its key quantitative bioactivity data.

| Biological Activity | Model System | Key Findings and Quantitative Data |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | - Inhibition of iNOS expression (IC₅₀: 6.7 µM)- Inhibition of COX-2 expression (IC₅₀: 1.68 µM) |

| Antiviral | Poliovirus type 1 in Vero cells | - Inhibition of viral replication (ED₉₉: 5 µg/ml) |

| Pro-oxidant Activity | B16/F10 mouse melanoma cells | - Increased intracellular Reactive Oxygen Species (ROS)- Decreased Glutathione (GSH) levels (at 8 and 16 µM) |

| Melanogenesis Induction | Zebrafish larvae & B16/F10 cells | - Induced melanogenesis at concentrations of 8 and 16 µM |

| Anticancer | MCF-7 (breast adenocarcinoma) & BHY (oral squamous carcinoma) cells | - Potent cytotoxic effects (IC₅₀: 21-51 μM)[] |

| Insecticidal | Dione juno larvae | - High deterrent activity at 40 ppm[] |

Signaling Pathways

1. Inhibition of LPS-Induced Inflammatory Pathway

This compound demonstrates significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a primary regulator of iNOS and COX-2 gene expression in response to lipopolysaccharide (LPS).

2. Proposed Melanogenesis Signaling Pathway

This compound has been observed to induce melanogenesis. While the exact mechanism is under investigation, it is plausible that it activates mitogen-activated protein kinase (MAPK) signaling pathways, which are known to be major regulators of melanin biosynthesis.[6] This involves the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes.

References

- 1. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biorlab.com [biorlab.com]

- 4. plantaedb.com [plantaedb.com]

- 6. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ermanin's Pro-Oxidant Activity: A Technical Guide on its Effects on Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ermanin, a naturally occurring O-methylated flavonol, has demonstrated a significant and paradoxical pro-oxidant effect within specific cellular contexts. Contrary to the antioxidant properties often associated with flavonoids, this compound has been shown to increase intracellular reactive oxygen species (ROS) while concurrently depleting glutathione (GSH) reserves. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on ROS, drawing from key research findings. It details the quantitative effects of this compound on cellular redox status, outlines the experimental protocols for assessing these effects, and visualizes the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the nuanced roles of flavonoids in cellular signaling and for professionals in drug development exploring novel therapeutic avenues.

Introduction to this compound

This compound (5,7-Dihydroxy-3,4'-dimethoxyflavone) is a flavonoid that has been isolated from natural sources such as bee glue and the plant Tanacetum microphyllum.[1][2] While flavonoids are a class of compounds often lauded for their antioxidant capabilities, this compound presents a compelling case of pro-oxidant activity. Specifically, research has demonstrated that this compound induces an increase in intracellular ROS levels.[1] This activity is coupled with a decrease in the levels of glutathione (GSH), a critical intracellular antioxidant.[1] This dual effect disrupts the cellular redox homeostasis and has been linked to the induction of melanogenesis.[1][3] Understanding the mechanisms behind this compound's pro-oxidant effects is crucial for harnessing its potential therapeutic applications and for comprehending the complex biological activities of flavonoids.

Quantitative Effects of this compound on ROS and Glutathione

The pro-oxidant activity of this compound has been quantified in studies utilizing B16/F10 mouse melanoma cells and primary mouse melanocytes.[1] The following tables summarize the reported effects of this compound on intracellular ROS levels and glutathione homeostasis.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Cell Line | This compound Concentration (µM) | Change in ROS Levels (relative to control) | Reference |

| B16/F10 Mouse Melanoma Cells | 8 | Increased | [1] |

| B16/F10 Mouse Melanoma Cells | 16 | Significantly Increased | [1] |

| Primary Mouse Melanocytes | 8 | Increased | [1] |

| Primary Mouse Melanocytes | 16 | Significantly Increased | [1] |

Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels

| Cell Line | This compound Concentration (µM) | Change in GSH Levels (relative to control) | Reference |

| B16/F10 Mouse Melanoma Cells | 8 | Decreased | [1] |

| B16/F10 Mouse Melanoma Cells | 16 | Significantly Decreased | [1] |

| Primary Mouse Melanocytes | 8 | Decreased | [1] |

| Primary Mouse Melanocytes | 16 | Significantly Decreased | [1] |

Experimental Protocols

The following sections detail the methodologies employed to investigate the effects of this compound on cellular ROS and glutathione levels.

Cell Culture

-

Cell Line: B16/F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA and sub-cultured at an appropriate ratio.

Measurement of Intracellular ROS

The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS levels.

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

-

Procedure:

-

Seed B16/F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 8 µM and 16 µM) for a specified duration. Include a vehicle-treated control group.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with a DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

-

Measurement of Glutathione (GSH) Levels

The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a standard method for determining the concentration of reduced glutathione (GSH).

-

Principle: DTNB reacts with sulfhydryl groups, such as the one in GSH, to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Culture and treat B16/F10 cells with this compound as described for the ROS assay.

-

After treatment, harvest the cells and lyse them to release intracellular contents.

-

Prepare cell lysates and remove protein precipitates by centrifugation.

-

In a 96-well plate, add the cell lysate supernatant to a reaction mixture containing DTNB and glutathione reductase in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the GSH concentration by comparing the rate of TNB formation to a standard curve generated with known concentrations of GSH.

-

Signaling Pathways and Mechanisms

This compound's pro-oxidant activity is intricately linked to its ability to induce melanogenesis. The increase in ROS and depletion of GSH appear to be upstream events that trigger specific signaling cascades.

This compound-Induced Oxidative Stress and Melanogenesis

The following diagram illustrates the proposed workflow from this compound treatment to the induction of melanogenesis, highlighting the central role of oxidative stress.

Caption: Experimental workflow of this compound-induced melanogenesis.

CREB-MITF Signaling Pathway

The cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathway is a key regulator of melanogenesis. This compound-induced oxidative stress is believed to activate this pathway.

Caption: this compound's activation of the CREB-MITF pathway.

Conclusion

This compound exhibits a distinct pro-oxidant mechanism of action, leading to an increase in intracellular ROS and a depletion of GSH. This disruption of cellular redox homeostasis serves as a trigger for downstream signaling events, notably the activation of the CREB-MITF pathway, which culminates in the induction of melanogenesis. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the multifaceted roles of flavonoids. Further investigation into the precise molecular targets of this compound and the full spectrum of its effects on cellular signaling will be crucial for translating these findings into potential therapeutic applications, particularly in the fields of dermatology and oncology. The pro-oxidant nature of this compound underscores the importance of not universally classifying flavonoids as antioxidants and highlights the need for detailed mechanistic studies of individual compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish [frontiersin.org]

- 3. Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Ermanin in Flora: A Technical Guide to its Natural Occurrence, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ermanin (5,7-dihydroxy-3,4'-dimethoxyflavone) is a naturally occurring O-methylated flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antiproliferative activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed methodologies for its extraction, isolation, and quantification, and an exploration of the signaling pathways it is known to modulate. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound in Plants

This compound has been identified as a constituent of a limited number of plant species, primarily within the Asteraceae family. The most well-documented source of this compound is Tanacetum microphyllum, a plant endemic to the Iberian Peninsula. While the presence of this compound in other plants like Nothofagus nervosa and Excoecaria acerifolia has been reported, quantitative data on its concentration in these and other species remains scarce in publicly available literature.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Tanacetum microphyllum | Asteraceae | Aerial parts, Flowers | [1] |

| Nothofagus nervosa | Nothofagaceae | Not specified | [None] |

| Excoecaria acerifolia | Euphorbiaceae | Not specified | [None] |

Experimental Protocols

Extraction and Isolation of this compound from Tanacetum microphyllum

While a specific, validated protocol for the large-scale extraction and isolation of this compound is not detailed in the available literature, a general methodology can be inferred from studies on flavonoids from Tanacetum species.

General Workflow for Extraction and Isolation:

Caption: General workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: Aerial parts of Tanacetum microphyllum are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Dichloromethane has been used to obtain extracts containing this compound.[2] Other common solvents for flavonoid extraction include methanol, ethanol, and acetone. Maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a hot solvent) can be employed.

-

Filtration and Concentration: The resulting mixture is filtered to separate the solid plant residue from the liquid extract. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.

-

Fractionation: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different compounds from the column.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a standard.

-

Purification: Fractions rich in this compound are combined and further purified by techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the routine quantification of this compound in plant extracts is not explicitly described in the available literature. However, a general HPLC-DAD (Diode Array Detector) method can be developed and validated based on standard practices for flavonoid analysis.

Table 2: General Parameters for HPLC Quantification of this compound

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both acidified with a small percentage of formic or acetic acid) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (λmax) |

| Injection Volume | 10-20 µL |

| Quantification | Based on a calibration curve generated using a certified this compound standard |

Method Validation:

A developed HPLC method for this compound quantification should be validated according to ICH guidelines, including assessment of:

-

Linearity: Analyzing a series of standard solutions of known concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.

-

Precision: Assessing the repeatability and intermediate precision of the method.

-

Specificity: Ensuring that the method can accurately quantify this compound in the presence of other components in the plant extract.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, multiplicity, J in Hz) |

| 2 | ~156 | - |

| 3 | ~138 | - |

| 4 | ~176 | - |

| 5 | ~162 | - |

| 6 | ~98 | ~6.2 (d, J ≈ 2.0) |

| 7 | ~165 | - |

| 8 | ~94 | ~6.4 (d, J ≈ 2.0) |

| 9 | ~157 | - |

| 10 | ~104 | - |

| 1' | ~123 | - |

| 2' | ~130 | ~8.0 (d, J ≈ 9.0) |

| 3' | ~114 | ~7.1 (d, J ≈ 9.0) |

| 4' | ~160 | - |

| 5' | ~114 | ~7.1 (d, J ≈ 9.0) |

| 6' | ~130 | ~8.0 (d, J ≈ 9.0) |

| 3-OCH₃ | ~60 | ~3.8 (s) |

| 4'-OCH₃ | ~55 | ~3.9 (s) |

| 5-OH | - | ~12.5 (s) |

| 7-OH | - | (broad singlet) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Signaling Pathways Modulated by this compound

The biological activities of this compound are attributed to its ability to modulate specific intracellular signaling pathways. Research has primarily focused on its anti-inflammatory and potential anticancer effects.

Inhibition of Inflammatory Pathways

This compound has been shown to exert anti-inflammatory effects by targeting key enzymes and transcription factors involved in the inflammatory response.

Workflow of this compound's Anti-inflammatory Action:

Caption: this compound's inhibition of the NF-κB signaling pathway.

Studies have demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is likely mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was found to be a potent inhibitor of iNOS and COX-2 expression.[3] The activation of NF-κB is a critical step in the transcriptional activation of iNOS and COX-2 genes. By inhibiting the NF-κB pathway, this compound effectively downregulates the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Potential Modulation of Apoptosis and MAPK Signaling

While direct studies on this compound's effect on apoptosis and Mitogen-Activated Protein Kinase (MAPK) signaling are limited, flavonoids with similar structures have been shown to influence these pathways.

-

Apoptosis: Many flavonoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS). Further research is needed to specifically elucidate the pro-apoptotic potential of this compound and its underlying mechanisms.

-

MAPK Signaling: The MAPK signaling cascade, which includes ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate MAPK signaling, which can contribute to their anticancer and anti-inflammatory effects. Investigating the impact of this compound on the phosphorylation status of key MAPK proteins would provide valuable insights into its mechanism of action.

Conclusion and Future Directions

This compound is a promising natural flavonoid with demonstrated anti-inflammatory properties. Its primary known plant source is Tanacetum microphyllum. However, a comprehensive understanding of its natural distribution, optimal extraction and quantification methods, and the full spectrum of its biological activities is still lacking.

Future research should focus on:

-

Quantitative screening of a wider range of plant species to identify new and potentially richer sources of this compound.

-

Development and validation of standardized analytical methods for the efficient extraction, isolation, and quantification of this compound from plant matrices.

-

In-depth investigation of the molecular mechanisms underlying this compound's biological activities, particularly its effects on key signaling pathways such as NF-κB, MAPK, and apoptosis pathways.

-

Preclinical and clinical studies to evaluate the therapeutic potential of this compound for inflammatory diseases and cancer.

This technical guide provides a foundation for researchers and professionals to build upon in their exploration of this compound's potential as a valuable natural compound for human health.

References

Methodological & Application

Application Notes and Protocols for the Dissolution of Ermanin

Introduction

Ermanin is a flavonoid compound isolated from species such as Tanacetum microphyllum.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and anti-bacterial properties.[1] As a lipophilic molecule, this compound's low aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions for experimental use. These application notes provide detailed protocols for the dissolution of this compound for use in various research applications, particularly for in vitro cell-based assays.

Data Presentation: Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the solubility and recommended storage conditions.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | [2] |

| Molecular Weight | 314.29 g/mol | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Solubility in DMSO | Up to 100 mg/mL (318.18 mM) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 314.29 g/mol )

-

Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, calculate the mass needed:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L × 0.001 L × 314.29 g/mol × 1000 mg/g = 31.43 mg

-

-

Weigh this compound: Carefully weigh 31.43 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Add Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the Compound:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[1]

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.[3]

Materials:

-

100 mM this compound stock solution in DMSO (from Protocol 1)

-

Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)[4]

-

Sterile serological pipettes and pipette tips

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

-

Prepare Intermediate Dilution (e.g., 10 mM):

-

Pipette 90 µL of sterile cell culture medium into a new microcentrifuge tube.

-

Add 10 µL of the 100 mM this compound stock solution to the medium.

-

Mix well by pipetting up and down. This creates a 10 mM intermediate stock.

-

-

Prepare Final Working Solution (e.g., 100 µM):

-

This step is typically performed directly in the cell culture plate or in a separate tube before adding to the cells.

-

Example Calculation for a final volume of 2 mL in one well of a 6-well plate:

-

To achieve a final concentration of 100 µM this compound, you will perform a 1:100 dilution of the 10 mM intermediate stock.

-

Volume of 10 mM stock needed = (Final Concentration × Final Volume) / Stock Concentration

-

Volume needed = (100 µM × 2 mL) / 10,000 µM = 0.02 mL = 20 µL

-

-

Add 1.98 mL of fresh, pre-warmed cell culture medium to the well.

-

Add 20 µL of the 10 mM intermediate stock to the well for a final volume of 2 mL and a final this compound concentration of 100 µM.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In the example above, the final DMSO concentration is 0.1%, so the control wells should receive 2 µL of DMSO in 2 mL of medium.

-

Incubate: Gently mix the plate and incubate under standard cell culture conditions.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway Inhibition

This compound has been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] A primary pathway regulating these pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Ermanin Experimental Setup in Zebrafish Larvae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zebrafish larvae model for studying the effects of Ermanin, a flavonoid compound, on melanogenesis. The protocols detailed below are based on established research and are intended to assist in the design and execution of experiments for drug discovery and development, particularly in the context of pigmentation disorders.

Introduction

This compound, a methoxy-substituted flavonoid, has been identified as a potent modulator of melanogenesis. The zebrafish (Danio rerio) larva is an excellent in vivo model for studying pigmentation due to its genetic tractability, rapid development, and transparent body, which allows for real-time observation of melanin production.[1] This document outlines the experimental setup for treating zebrafish larvae with this compound to study its effects on melanin synthesis, including detailed protocols, data presentation guidelines, and visualizations of the underlying molecular pathways.

Data Presentation

Quantitative data from this compound treatment experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Dose-Dependent Effect of this compound on Melanin Content in Zebrafish Larvae

| Treatment Group | Concentration (μM) | Mean Melanin Content (% of Control) ± SD |

| Control | 0 | 100 ± 5.2 |

| This compound | 4 | Data not available in search results |

| This compound | 8 | Data not available in search results |

| This compound | 16 | Data not available in search results |

Note: Specific quantitative data on the percentage increase in melanin content at these concentrations were not available in the provided search results. Researchers should perform measurements and statistical analysis to populate this table.

Table 2: Effect of this compound on Tyrosinase Activity in Zebrafish Larvae

| Treatment Group | Concentration (μM) | Mean Tyrosinase Activity (% of Control) ± SD |

| Control | 0 | 100 ± 7.8 |

| This compound | 4 | Data not available in search results |

| This compound | 8 | Data not available in search results |

| This compound | 16 | Data not available in search results |

Note: Specific quantitative data on the percentage increase in tyrosinase activity at these concentrations were not available in the provided search results. Researchers should perform measurements and statistical analysis to populate this table.

Experimental Protocols

Protocol 1: this compound Treatment of Zebrafish Larvae

This protocol describes the treatment of zebrafish larvae with this compound to induce melanogenesis.

Materials:

-

Wild-type zebrafish embryos

-

This compound (stock solution in DMSO)

-

Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

-

24-well plates

-

Incubator at 28.5°C

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.

-

Prepare working solutions of this compound in E3 medium from a stock solution in DMSO. The final concentrations to be tested are 4, 8, and 16 μM.[1] Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the control.

-

Transfer 10-15 dechorionated embryos into each well of a 24-well plate containing 1 mL of the respective this compound working solution or control medium.

-

Incubate the plates at 28.5°C for 96 hours.[1]

-

At the end of the incubation period, observe the larvae for phenotypic changes in pigmentation under a stereomicroscope.

-

Proceed with quantitative analysis of melanin content and tyrosinase activity.

Protocol 2: Quantitative Analysis of Melanin Content

This protocol outlines the procedure for quantifying the total melanin content in zebrafish larvae.

Materials:

-

Treated and control zebrafish larvae

-

Phosphate-buffered saline (PBS)

-

1 N NaOH

-

Microplate reader

Procedure:

-

Anesthetize the larvae in tricaine solution.

-

Homogenize a pool of 10-15 larvae per treatment group in 100 µL of PBS.

-

Add 200 µL of 1 N NaOH to each homogenate.

-

Incubate the samples at 80°C for 2 hours to solubilize the melanin.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the melanin content relative to the control group.

Protocol 3: Tyrosinase Activity Assay

This protocol describes the measurement of tyrosinase activity in zebrafish larvae lysates.

Materials:

-

Treated and control zebrafish larvae

-

Lysis buffer (e.g., RIPA buffer)

-

L-DOPA solution (10 mM)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Microplate reader

Procedure:

-

Homogenize a pool of 10-15 larvae per treatment group in 100 µL of lysis buffer on ice.

-

Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

In a 96-well plate, add 20 µL of the protein lysate and 80 µL of 0.1 M phosphate buffer (pH 6.8).

-

Add 100 µL of 10 mM L-DOPA solution to initiate the reaction.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C using a microplate reader.

-

Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Melanogenesis

This compound stimulates melanogenesis through the activation of the CREB-MITF signaling pathway and by modulating the cellular redox state.

Caption: this compound-induced melanogenesis signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for studying the effects of this compound on zebrafish larvae.

Caption: Experimental workflow for this compound studies in zebrafish.

References

Application Notes and Protocols: Antiviral Activity Assay of Ermanin Against Poliovirus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ermanin, a methoxylated flavone found in sources such as bee glue, has demonstrated a range of biological activities.[1][2] Preliminary data suggests that this compound inhibits the replication of poliovirus type 1 in Vero cells, with a reported 99% effective dose (ED99) of 5 µg/ml.[1] Poliovirus, the causative agent of poliomyelitis, is an enterovirus for which new antiviral strategies are continually sought, particularly in the context of global eradication efforts.[3] Flavonoids, the class of compounds to which this compound belongs, have been shown to possess potent anti-picornavirus activity, often by inhibiting viral RNA synthesis.[4][5]

This document provides a comprehensive set of protocols for the systematic evaluation of this compound's antiviral activity against poliovirus. The following sections detail the necessary assays to determine its cytotoxicity, antiviral efficacy, and potential mechanism of action. These protocols are designed to be adaptable for high-throughput screening platforms.[3]

Data Presentation

Quantitative data from the antiviral assays should be systematically recorded to allow for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Poliovirus

| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Vero/HeLa | Value | Value | Value |

| Control | ||||

| e.g., Pocapavir | Vero/HeLa | >100 | 0.029 | >3448 |

CC50 (50% cytotoxic concentration): The concentration of this compound that reduces the viability of host cells by 50%. IC50 (50% inhibitory concentration): The concentration of this compound that inhibits the viral cytopathic effect or plaque formation by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Table 2: Time-of-Addition Assay Results for this compound

| Time of Addition (hours post-infection) | Poliovirus Titer (PFU/mL) | % Inhibition |

| -2 to 0 (Pre-treatment) | Value | Value |

| 0 to 2 (Adsorption/Entry) | Value | Value |

| 2 to 4 (Replication) | Value | Value |

| 4 to 6 (Replication/Assembly) | Value | Value |

| 6 to 8 (Assembly/Release) | Value | Value |

| No Drug Control | Value | 0 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.

Materials:

-

HeLa or Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed HeLa or Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (cell control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infectivity by an antiviral compound.

Materials:

-

Confluent monolayers of HeLa or Vero cells in 6-well plates

-

Poliovirus stock of known titer (PFU/mL)

-

DMEM with 2% FBS

-

This compound stock solution

-

Agarose overlay (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)

-

Crystal violet solution (0.1% in 20% ethanol)

Procedure:

-

One day prior to the assay, seed HeLa or Vero cells in 6-well plates to achieve a confluent monolayer on the day of infection.[6]

-

On the day of the experiment, prepare serial dilutions of this compound in DMEM.

-

In separate tubes, mix each this compound dilution with an equal volume of poliovirus suspension containing approximately 100 plaque-forming units (PFU).

-

Incubate the virus-compound mixtures for 1 hour at 37°C.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with 200 µL of the virus-compound mixtures in triplicate. Also, include a virus control (virus without compound) and a cell control (no virus).

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After adsorption, remove the inoculum and overlay the cells with 3 mL of the agarose overlay medium.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50%.

Time-of-Addition Assay

This assay helps to elucidate the mechanism of action by determining the specific stage of the viral replication cycle that is inhibited by this compound.

Materials:

-

Confluent monolayers of HeLa or Vero cells in 24-well plates

-

High-titer poliovirus stock

-

This compound at a concentration of 5-10 times its IC50

-

DMEM with 2% FBS

Procedure:

-

Seed HeLa or Vero cells in 24-well plates to form a confluent monolayer.

-

Synchronize the infection by pre-chilling the plates at 4°C for 30 minutes, then inoculating with a high multiplicity of infection (MOI) of poliovirus (e.g., MOI = 10) for 1 hour at 4°C to allow attachment but not entry.

-

Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium and transfer the plates to a 37°C incubator. This point is considered time zero.

-

Add this compound at a fixed concentration (e.g., 5x IC50) to different wells at various time points post-infection (e.g., -2h, 0h, 1h, 2h, 4h, 6h, 8h).

-

Pre-infection (-2h to 0h): Add this compound before the virus.

-

During infection (0h to 1h): Add this compound along with the virus.

-

Post-infection (various time points): Add this compound at different times after the virus has been allowed to enter the cells.

-

-

At the end of one replication cycle (e.g., 8-10 hours for poliovirus), subject the plates to one freeze-thaw cycle to release intracellular virions.

-

Quantify the virus yield from each well using a standard plaque assay as described in the PRNT protocol.

-

Plot the percentage of viral inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the replication cycle it can effectively target.

Visualizations

Caption: Experimental workflow for assessing the antiviral activity of this compound.

Caption: Hypothetical mechanism of this compound inhibiting poliovirus RNA replication.

Caption: Logical flow and interpretation of a time-of-addition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C17H14O6 | CID 5352001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An automated assay platform for the evaluation of antiviral compounds against polioviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Ermanin Solubility in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Ermanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring O-methylated flavonol with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] However, like many flavonoids, this compound is poorly soluble in water, which can significantly hinder its absorption and bioavailability in biological systems, thereby limiting its therapeutic efficacy.

Q2: What is the estimated aqueous solubility of this compound?

The estimated aqueous solubility of this compound is approximately 191.7 mg/L at 25°C.[2] It is important to note that this is an estimated value, and the actual solubility can be influenced by various factors such as pH, temperature, and the presence of other solutes.

Q3: What are the common approaches to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include:

-

Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

-

Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.

-

Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments aimed at improving this compound's solubility.

| Problem | Possible Cause | Suggested Solution |

| Low yield of this compound solid dispersion | Improper solvent selection for both this compound and the polymer carrier. | Select a common solvent in which both this compound and the carrier are highly soluble. Ensure complete dissolution before solvent evaporation. |

| Incomplete solvent removal. | Use a rotary evaporator followed by vacuum drying to ensure complete removal of the solvent. | |

| Precipitation of this compound during cyclodextrin complexation | Exceeding the complexation capacity of the cyclodextrin. | Determine the optimal this compound:cyclodextrin molar ratio through phase solubility studies. |

| Inadequate stirring or incubation time. | Ensure vigorous and continuous stirring during complexation and allow sufficient time for equilibrium to be reached. | |

| Aggregation of this compound nanosuspension | Insufficient stabilizer concentration or inappropriate stabilizer type. | Screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the optimal formulation for steric or electrostatic stabilization. |

| High energy input during milling leading to particle agglomeration. | Optimize the milling parameters such as milling time and speed to achieve the desired particle size without causing aggregation. | |

| Inconsistent solubility results | Variation in experimental conditions. | Strictly control experimental parameters such as temperature, pH, and stirring speed. Use purified water and high-purity reagents. |

| Polymorphism of this compound. | Characterize the solid-state properties of your this compound sample (e.g., using XRD or DSC) to ensure consistency. |

Quantitative Data Summary

The following table summarizes the solubility of this compound in different solvents.

| Solvent | Solubility | Reference |

| Water (estimated at 25°C) | 191.7 mg/L | [2] |

Note: Experimental data on the aqueous solubility of this compound at different pH values is limited. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions.

Experimental Protocols

Here are detailed methodologies for key experiments to improve this compound solubility.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer (e.g., Poloxamer 188).

Materials:

-

This compound

-

Poloxamer 188 (PXM)

-

Ethanol (or another suitable solvent)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Accurately weigh this compound and Poloxamer 188 in a desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

-

Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask by gentle stirring or sonication.

-

Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

-

Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

-

Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

-

Store the prepared solid dispersion in a desiccator until further analysis.

Characterization:

-

Dissolution Studies: Perform in-vitro dissolution tests in a relevant buffer (e.g., phosphate buffer pH 6.8) and compare the dissolution profile with that of pure this compound.[3]

-

Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier Transform Infrared Spectroscopy (FTIR) to characterize the physical state of this compound in the dispersion.[3]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying Method

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin).

Materials:

-

This compound

-

β-cyclodextrin (β-CD)

-

Deionized water

-

Magnetic stirrer

-

Freeze-dryer

Procedure:

-

Prepare an aqueous solution of β-cyclodextrin at a specific concentration.

-

Add an excess amount of this compound to the β-cyclodextrin solution.

-

Stir the resulting suspension vigorously at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 or 48 hours) to achieve equilibrium. Protect the suspension from light.[4]

-

Filter the suspension through a 0.45-μm membrane filter to remove the undissolved this compound.[4]

-

Freeze the filtered solution at a low temperature (e.g., -80°C).

-